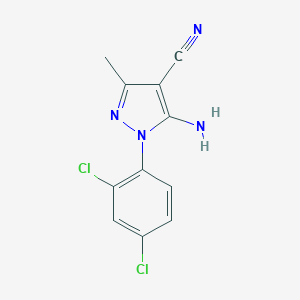

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

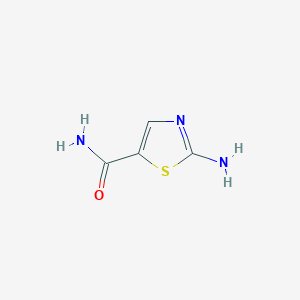

The synthesis of pyrazole derivatives, including “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile”, often involves the use of versatile synthons such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these synthons with other compounds under specific conditions can lead to the formation of the desired pyrazole derivative .Molecular Structure Analysis

The molecular structure of “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” can be analyzed using various techniques such as elemental microanalysis, FTIR, and NMR . These techniques can provide detailed information about the compound’s atomic composition, functional groups, and molecular connectivity .Chemical Reactions Analysis

The chemical reactions involving “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” can be complex and varied. For instance, heating acrylamide derivative with thiosemicarbazide under reflux can lead to the formation of a related compound .Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- The methods of application or experimental procedures involve the synthesis of these compounds . For example, a rapid and effective microwave-assisted procedure has been reported for the formation of a spectrum of fused imidazo-5-amino-1-phenyl-1,2,4-triazoles .

- The outcomes of these studies have shown that these compounds exhibit potent antileishmanial and antimalarial activities .

-

Medicinal Chemistry

- 1,2,3-Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry . They offer a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .

- The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- In vitro assay of developed synthetics with different microbial strains have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

-

Agrochemistry

- 1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- The methods of application or experimental procedures involve the synthesis of these compounds .

- The outcomes of these studies have shown that these compounds exhibit potent activities in the field of agrochemistry .

-

Materials Sciences

- 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

- The methods of application or experimental procedures involve the synthesis of these compounds .

- The outcomes of these studies have shown that these compounds exhibit potent activities in the field of materials sciences .

-

Organic Catalysts

- 1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- The methods of application or experimental procedures involve the synthesis of these compounds .

- The outcomes of these studies have shown that these compounds exhibit potent activities in the field of organic catalysts .

- Antimicrobial Activities

- 1,2,3-Triazoles and its derivatives have shown significant potential in advancing medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial agents .

- The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- In vitro assay of developed synthetics with different microbial strains have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

Safety And Hazards

Orientations Futures

The future directions for research on “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its pharmacological effects and potential applications in medicinal chemistry . The development of new synthetic routes and the study of its interactions with various biological targets could also be areas of interest .

Propriétés

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZXVPWAKMKNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484946 |

Source

|

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

58791-83-6 |

Source

|

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)